Commercial Availability and Application of D-Ribose-13C-4: A Technical Guide
Commercial Availability and Application of D-Ribose-13C-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of D-Ribose-13C-4, a stable isotope-labeled sugar crucial for metabolic research and drug development. This document details commercially available sources, provides representative experimental protocols for its synthesis and use in metabolic labeling studies, and visualizes key experimental workflows.
Commercial Availability of 13C-Labeled D-Ribose
D-Ribose labeled with carbon-13 (¹³C) is a vital tracer for metabolic flux analysis, allowing researchers to track the fate of ribose through various biochemical pathways. Several suppliers offer D-Ribose with different ¹³C labeling patterns. While "D-Ribose-13C-4" specifically indicates labeling at four carbon positions, suppliers often provide uniformly labeled (U-¹³C₅) or other multi-labeled variants that serve a similar purpose in metabolic tracing. The following table summarizes the specifications of commercially available ¹³C-labeled D-Ribose from prominent suppliers.
| Supplier | Product Name | Catalog Number (Example) | Isotopic Purity | Chemical Purity | Molecular Weight |
| Sigma-Aldrich | D-Ribose-2,3,4,5-¹³C₄ | 798258 | 99 atom % ¹³C | 99% (CP) | 154.10 |
| Cambridge Isotope Laboratories, Inc. | D-Ribose (U-¹³C₅, 98%) | CLM-3652 | 98% | Not Specified | 155.09[1] |
| MedchemExpress | D-Ribose-¹³C₄ | HY-W018772S5 | Not Specified | Not Specified | Not Specified |
| Eurisotop | D-RIBOSE (2,3,4,5-¹³C₄, 99%) | CLM-4830-PK | 99% | Not Specified | 154.1 |
Note: Availability and pricing are subject to change and may require a quote from the supplier.
Experimental Protocols
Representative Chemoenzymatic Synthesis of ¹³C-Labeled D-Ribose
The synthesis of specifically labeled sugars like D-Ribose-¹³C₄ often involves a combination of chemical and enzymatic steps. While a precise, publicly detailed protocol for D-Ribose-¹³C₄ is proprietary to manufacturers, a generalizable chemoenzymatic approach can be outlined based on established methodologies for synthesizing isotopomers of D-ribose. This representative protocol illustrates the key steps.
Objective: To synthesize D-Ribose labeled with ¹³C at specific positions from a simpler labeled precursor.
Materials:
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¹³C-labeled precursor (e.g., [¹³C]-formaldehyde or [¹³C]-cyanide)
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Appropriate unlabeled sugar precursor (e.g., D-arabinose)
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Enzymes (e.g., transketolase, aldolase)
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Reaction buffers and cofactors (e.g., thiamine pyrophosphate (TPP), ATP, NADH)
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Purification reagents and chromatography columns (e.g., ion-exchange, size-exclusion)
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Analytical instruments for verification (e.g., NMR, Mass Spectrometer)
Methodology:
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Preparation of Labeled Precursor: A small, ¹³C-labeled molecule is either procured commercially or synthesized. For instance, a two-carbon fragment can be prepared that is ¹³C-labeled.
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Enzymatic Carbon-Carbon Bond Formation:
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An enzyme such as transketolase, which transfers a two-carbon ketol group, can be used to react the ¹³C-labeled two-carbon unit with a suitable acceptor molecule, such as a three-carbon aldose phosphate.
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Alternatively, an aldolase can be used to catalyze the condensation of a ¹³C-labeled dihydroxyacetone phosphate with a glyceraldehyde-3-phosphate molecule.
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Chain Elongation and Isomerization: A series of enzymatic reactions, potentially involving isomerases and epimerases, are employed to build the five-carbon backbone of ribose and to achieve the correct stereochemistry.
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Dephosphorylation: If phosphorylated intermediates are used, a phosphatase enzyme is introduced to remove the phosphate groups, yielding the final D-Ribose product.
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Purification: The reaction mixture is purified using a combination of chromatographic techniques. Ion-exchange chromatography can be used to remove charged molecules like nucleotides and cofactors, followed by size-exclusion or preparative HPLC to isolate the ¹³C-labeled D-Ribose.
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Verification: The final product is rigorously analyzed to confirm its identity, purity, and the position of the ¹³C labels. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the exact location of the ¹³C atoms, while Mass Spectrometry (MS) confirms the molecular weight and isotopic enrichment.
Metabolic Labeling of Mammalian Cells with D-Ribose-¹³C₄
This protocol describes a typical workflow for tracing the metabolism of D-Ribose-¹³C₄ in cultured mammalian cells, followed by analysis of isotopic enrichment in RNA-derived ribose.
Objective: To determine the incorporation of ¹³C from D-Ribose-¹³C₄ into the ribose component of cellular RNA.
Materials:
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Mammalian cell line of interest
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Complete cell culture medium (e.g., DMEM, RPMI-1640)
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D-Ribose-¹³C₄
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Phosphate-buffered saline (PBS), ice-cold
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Cell scrapers
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Reagents for RNA extraction (e.g., TRIzol or commercial kit)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Derivatization agent (e.g., hydroxylamine hydrochloride, propionic anhydride)
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Gas chromatograph-mass spectrometer (GC-MS)
Methodology:
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Cell Culture and Labeling:
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Culture mammalian cells to the desired confluency in standard culture medium.
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Prepare the labeling medium by supplementing the base medium with D-Ribose-¹³C₄ at a final concentration typically ranging from 1 to 10 mM. The standard glucose concentration may be reduced to encourage ribose uptake and metabolism.
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Remove the standard medium, wash the cells once with PBS, and replace it with the labeling medium.
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Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours) to allow for the uptake and metabolism of the labeled ribose.
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Cell Harvesting and Quenching:
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Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any remaining extracellular label.
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Immediately add a quenching solution (e.g., ice-cold 80% methanol) to arrest metabolic activity.
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Scrape the cells and collect the cell suspension in a microcentrifuge tube.
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Centrifuge at a low speed to pellet the cells and extract the metabolites in the supernatant for separate analysis if desired. For this protocol, we proceed with the cell pellet for RNA extraction.
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RNA Extraction and Hydrolysis:
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Extract total RNA from the cell pellet using a standard method like TRIzol reagent or a commercial RNA purification kit.
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Quantify the extracted RNA.
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To hydrolyze the RNA and release the ribose moieties, add 6N HCl to the purified RNA and incubate at 100°C for 2 hours.
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Neutralize the hydrolysate with NaOH.
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Dry the sample completely under a stream of nitrogen or using a vacuum concentrator.
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Derivatization for GC-MS Analysis:
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The dried ribose must be derivatized to make it volatile for GC-MS analysis. A common method is aldonitrile pentapropionate derivatization.
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Add a solution of hydroxylamine hydrochloride in pyridine to the dried sample and heat to form the oxime.
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Add propionic anhydride and heat again to complete the derivatization.
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GC-MS Analysis:
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Inject the derivatized sample into the GC-MS system.
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The gas chromatograph separates the derivatized ribose from other components.
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The mass spectrometer detects the derivatized ribose and its isotopologues (molecules with different numbers of ¹³C atoms).
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Analyze the mass spectra to determine the mass isotopomer distribution (MID) of the ribose fragments. The MID reveals the extent of ¹³C incorporation from the D-Ribose-¹³C₄ tracer.
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Visualizations
The following diagrams illustrate key conceptual and experimental workflows related to the use of D-Ribose-¹³C₄.
Caption: Metabolic fate of D-Ribose-¹³C₄ via the Pentose Phosphate Pathway.
Caption: Workflow for a ¹³C-Ribose metabolic labeling experiment.
